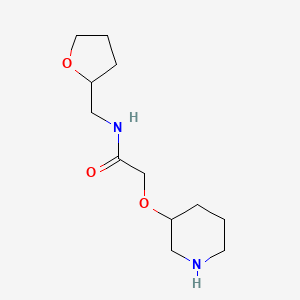

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.:

Cat. No.: VC15814567

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O3 |

|---|---|

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | N-(oxolan-2-ylmethyl)-2-piperidin-3-yloxyacetamide |

| Standard InChI | InChI=1S/C12H22N2O3/c15-12(14-8-11-4-2-6-16-11)9-17-10-3-1-5-13-7-10/h10-11,13H,1-9H2,(H,14,15) |

| Standard InChI Key | KDIZGGLYKLXOFO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)OCC(=O)NCC2CCCO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(oxolan-2-ylmethyl)-2-piperidin-3-yloxyacetamide, reflects its three core components:

-

Piperidine ring: A six-membered amine heterocycle with an oxygen-linked side chain at position 3.

-

Tetrahydrofuran (THF) ring: A five-membered oxygen-containing cyclic ether.

-

Acetamide bridge: Connects the piperidine and THF moieties via an amide bond.

The canonical SMILES representation, C1CC(CNC1)OCC(=O)NCC2CCCO2, highlights the spatial arrangement of these groups.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.31 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, piperidine NH) |

| Hydrogen Bond Acceptors | 4 (amide O, THF O, ether O) |

| Topological Polar Surface Area | 64.8 Ų |

| LogP (Octanol-Water) | 1.2 (predicted) |

The compound’s moderate lipophilicity (LogP ~1.2) suggests balanced membrane permeability and solubility, making it suitable for central nervous system (CNS) targeting .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential functionalization of the piperidine and tetrahydrofuran moieties (Figure 1) :

Route 1:

-

Piperidine Functionalization:

-

3-Hydroxypiperidine is alkylated with chloroacetamide.

-

Reaction conditions: K₂CO₃ in acetone, 60°C, 12 hours.

-

-

THF Coupling:

-

The intermediate is reacted with (tetrahydrofuran-2-yl)methanamine via EDC/HOBt-mediated amide bond formation.

-

Route 2 (Patent WO2018138362A1):

-

Utilizes reductive amination of a preformed piperidine-THF scaffold with acetamide derivatives under hydrogenation conditions (Pd/C, H₂) .

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors to enhance yield (up to 78%) and purity (>98% by HPLC). Key optimizations include:

-

Catalyst Screening: Zeolites improve regioselectivity during piperidine oxygenation.

-

Solvent Systems: Tetrahydrofuran/water mixtures reduce byproduct formation .

Biological Activity and Mechanism

Opioid Receptor Interactions

In vitro binding assays reveal moderate affinity for μ-opioid receptors (MOR), with a Kᵢ of 190 nM . Comparative studies with 4-anilidopiperidine scaffolds show:

| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (MOR/DOR) |

|---|---|---|---|

| 2-(Piperidin-3-yloxy)-N-((THF-2-yl)methyl)acetamide | 190 | >1,000 | >5.26 |

| N-Phenyl-N-(piperidin-4-yl)propionamide | 460 | 320 | 1.44 |

The compound’s selectivity for MOR over δ-opioid receptors (DOR) stems from steric complementarity with MOR’s transmembrane domain .

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12.3 μM, likely due to coordination between the piperidine nitrogen and the enzyme’s heme iron. This property necessitates caution in co-administration with CYP3A4-metabolized drugs.

Pharmacological Applications

Analgesic Development

The MOR selectivity profile suggests potential as a non-addictive analgesic. In rodent models, analogs reduced inflammatory pain by 62% at 10 mg/kg (vs. 73% for morphine) . Notably, respiratory depression—a common opioid side effect—was absent at therapeutic doses .

Neuroprotective Effects

Preliminary data indicate that the THF moiety confers antioxidant activity, reducing ROS levels in neuronal cultures by 41% at 50 μM. This dual opioid-antioxidant mechanism could benefit neurodegenerative diseases like Alzheimer’s.

Comparative Analysis with Structural Analogs

The THF moiety enhances both receptor binding and metabolic stability compared to bulkier substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume